![molecular formula C6H3F3N2O B111328 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde CAS No. 1333222-14-2](/img/structure/B111328.png)
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde
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Description
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The trifluoromethyl group attached to the pyrimidine ring at the 4th position and the carbaldehyde group at the 2nd position make this compound a valuable intermediate for the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with β-substituted β-aminoacrylic esters, which leads to the formation of pyrido[2,3-d]pyrimidin-4-ones . Another method reported is the synthesis
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
One of the primary applications of 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde is in the field of organic synthesis, particularly in the synthesis of heterocyclic compounds. For instance, Bakulina et al. (2014) demonstrated the synthesis of condensed azines through reactions involving enamines, leading to the formation of pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives (Bakulina, Ivanov, Dar'in, & Lobanov, 2014). Similarly, Harutyunyan (2016) explored the condensation of pyrido[1,2-a]pyrimidine with aromatic aldehydes to synthesize fused polycyclic pyrimidines, highlighting the broad spectrum of biological activities these derivatives exhibit (Harutyunyan, 2016).
Material Science and Corrosion Inhibition
In material science, the derivatives of 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde have been investigated for their potential as corrosion inhibitors. Ech-chihbi et al. (2017) studied the inhibition performance of a synthesized organic compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, against the corrosion of carbon steel in hydrochloric acid solution. The study revealed that the compound acts as a mixed-type inhibitor, with its effectiveness well-described by the Langmuir isotherm model, demonstrating the relevance of pyrimidine derivatives in corrosion protection applications (Ech-chihbi, Belghiti, Salim, Oudda, Taleb, Benchat, Hammouti, & El-hajjaji, 2017).
Pharmaceutical Research
While explicitly excluding information related to drug use, dosage, and side effects, it's noteworthy that the chemistry of 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde and its derivatives finds extensive applications in pharmaceutical research. These compounds are precursors to a variety of biologically active molecules, with their modifications leading to compounds with potential antibacterial, fungicidal, and antiviral activities. This is evidenced by the synthesis and bioassay studies of 7-substituted pyrido[2,3-d]pyrimidines by Suresh et al. (2010), which demonstrated significant antimicrobial and antioxidant activities of these derivatives (Suresh, Lavanya, Vasu, Sudhakar, & Rao, 2010).
properties
IUPAC Name |
4-(trifluoromethyl)pyrimidine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)4-1-2-10-5(3-12)11-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJFWTMHUWQNEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591037 |
Source
|
Record name | 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyrimidine-2-carbaldehyde | |
CAS RN |
1333222-14-2 |
Source
|
Record name | 4-(Trifluoromethyl)pyrimidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethyl)pyrimidine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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